N-phenethylquinoxaline-2-carboxamide
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Overview
Description
N-phenethylquinoxaline-2-carboxamide is a compound belonging to the quinoxaline family, which is known for its diverse biological activities. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound has shown potential in various scientific research fields due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethylquinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a dicarbonyl compound, followed by amidation. One common method is the reaction of o-phenylenediamine with phenethylglyoxal in the presence of a catalyst under reflux conditions . The reaction conditions often include organic solvents, high temperatures, and long reaction times to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-phenethylquinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-phenethylquinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to human DNA topoisomerase and vascular endothelial growth factor receptor, inhibiting their activity and leading to cytotoxic effects in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
N-phenethylquinoxaline-2-carboxamide can be compared with other quinoxaline derivatives, such as N-benzylquinoxaline-2-carboxamide and N-phenylquinoxaline-2-carboxamide. While these compounds share a similar core structure, this compound is unique due to its phenethyl group, which enhances its biological activity and selectivity . Other similar compounds include quinoline, naphthalene, quinazoline, indole, benzimidazole, benzothiophene, and benzothiazole .
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(2-phenylethyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C17H15N3O/c21-17(18-11-10-13-6-2-1-3-7-13)16-12-19-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,21) |
InChI Key |
VCRCXANKNYQHIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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